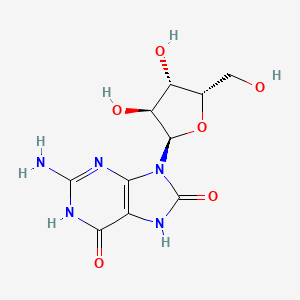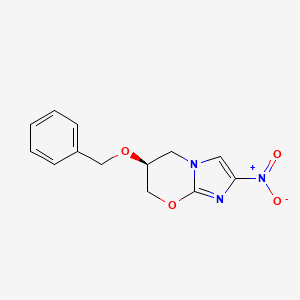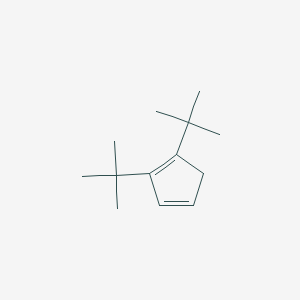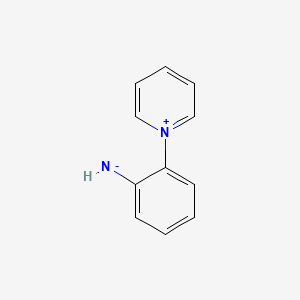
(2-(Pyridin-1-ium-1-yl)phenyl)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Pyridin-1-ium-1-yl)phenyl)amide is a compound that features a pyridinium ion linked to a phenyl amide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-1-ium-1-yl)phenyl)amide typically involves the reaction of a pyridine derivative with a phenyl amide precursor. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace a substituent on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in a polar aprotic solvent.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(2-(Pyridin-1-ium-1-yl)phenyl)amide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug design, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
作用机制
The mechanism of action of (2-(Pyridin-1-ium-1-yl)phenyl)amide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ion can engage in electrostatic interactions with negatively charged sites on proteins, while the phenyl amide group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
(2-(Pyridin-2-yl)phenyl)amide: Similar structure but with the pyridine nitrogen at the 2-position.
(2-(Pyridin-3-yl)phenyl)amide: Pyridine nitrogen at the 3-position.
(2-(Pyridin-4-yl)phenyl)amide: Pyridine nitrogen at the 4-position.
Uniqueness: (2-(Pyridin-1-ium-1-yl)phenyl)amide is unique due to the presence of the pyridinium ion, which imparts distinct electronic properties and reactivity compared to its neutral pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic interactions and stability.
属性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
(2-pyridin-1-ium-1-ylphenyl)azanide |
InChI |
InChI=1S/C11H10N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h1-9,12H |
InChI 键 |
NASDPUOARCREQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2[NH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15219085.png)

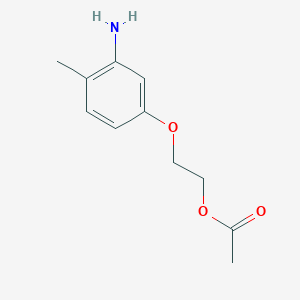
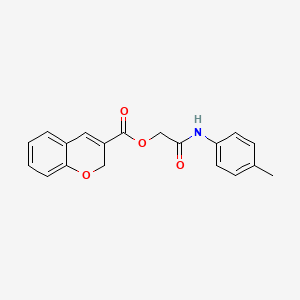



![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
